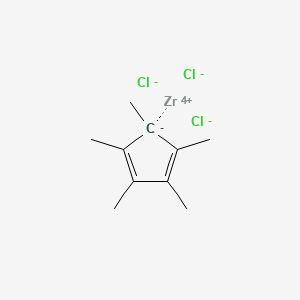
4-(4-Tert-butylbenzyloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Tert-butylbenzyloxy)benzaldehyde is an organic compound with the molecular formula C18H20O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a benzyloxy group and a tert-butyl group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylbenzyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Tert-butylbenzyloxy)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 4-[(4-t-Butyl)benzyloxy]benzoic acid
Reduction: 4-[(4-t-Butyl)benzyloxy]benzyl alcohol
Substitution: Products vary based on the nucleophile used
Aplicaciones Científicas De Investigación
4-(4-Tert-butylbenzyloxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Tert-butylbenzyloxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzyloxy and tert-butyl groups can influence the compound’s binding affinity and specificity towards different biological targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyloxybenzaldehyde: Similar structure but lacks the tert-butyl group.
2-Benzyloxybenzaldehyde: Positional isomer with the benzyloxy group at a different position on the benzene ring.
4-(tert-Butyldimethylsilyl)oxybenzaldehyde: Contains a tert-butyldimethylsilyl group instead of a benzyloxy group.
Uniqueness
4-(4-Tert-butylbenzyloxy)benzaldehyde is unique due to the presence of both the benzyloxy and tert-butyl groups, which confer distinct chemical and physical properties. These substituents can enhance the compound’s stability, reactivity, and binding interactions in various applications .
Propiedades
Fórmula molecular |
C18H20O2 |
|---|---|
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
4-[(4-tert-butylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)16-8-4-15(5-9-16)13-20-17-10-6-14(12-19)7-11-17/h4-12H,13H2,1-3H3 |
Clave InChI |
XYYDXARDOCJCGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-2-methyl-](/img/structure/B8550613.png)






![4-{3-[(Piperidin-1-yl)methyl]phenoxy}butanenitrile](/img/structure/B8550657.png)



